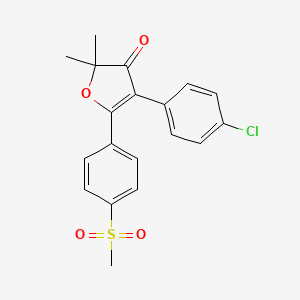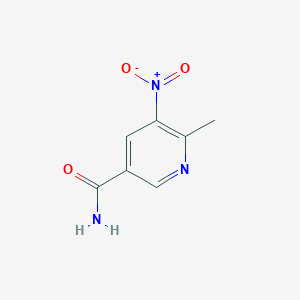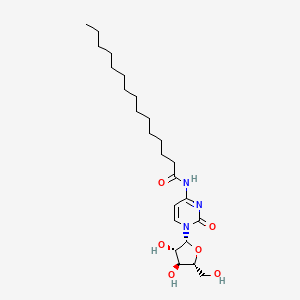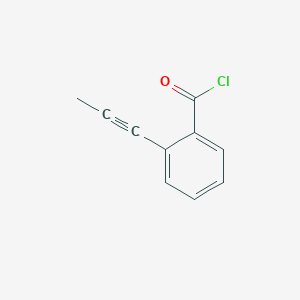
2-(Prop-1-yn-1-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-1-yn-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a propynyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-1-yn-1-yl)benzoyl chloride typically involves the reaction of 2-(Prop-1-yn-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:
C9H7COOH+SOCl2→C9H7COCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-1-yn-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propynyl group can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acids and Ketones: Formed through oxidation reactions.
Alcohols and Alkanes: Formed through reduction reactions.
Scientific Research Applications
2-(Prop-1-yn-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-1-yn-1-yl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The propynyl group can also participate in reactions, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Lacks the propynyl group, making it less versatile in certain reactions.
2-(Prop-1-yn-1-yl)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.
2-(Prop-2-yn-1-yloxy)benzoyl Chloride: Contains an ether linkage, which can influence its reactivity and applications.
Uniqueness
2-(Prop-1-yn-1-yl)benzoyl chloride is unique due to the presence of both an acyl chloride group and a propynyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
205250-13-1 |
|---|---|
Molecular Formula |
C10H7ClO |
Molecular Weight |
178.61 g/mol |
IUPAC Name |
2-prop-1-ynylbenzoyl chloride |
InChI |
InChI=1S/C10H7ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3 |
InChI Key |
CVZRQATUFDTJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC1=CC=CC=C1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
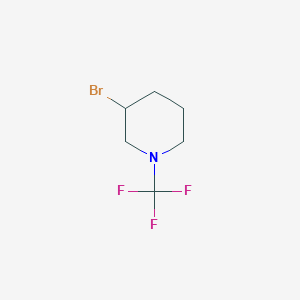
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
![7H-1,2,3-Triazolo[4,5-d]pyrimidine](/img/structure/B13963169.png)
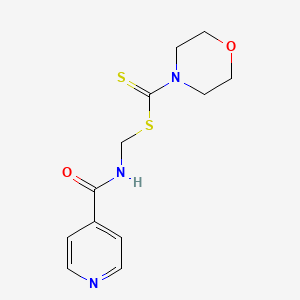
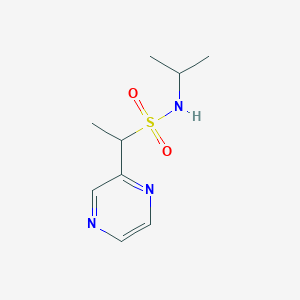
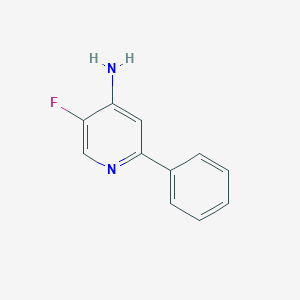
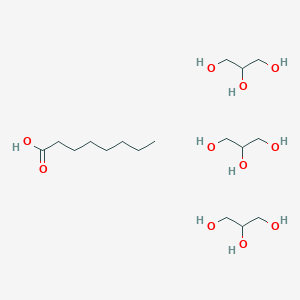
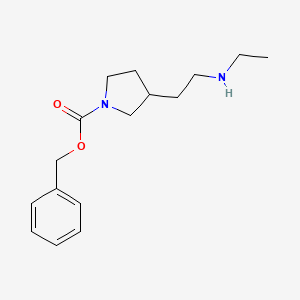
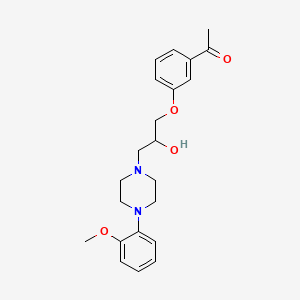
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
